Cas no 2092217-52-0 (4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile)
![4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile structure](https://www.kuujia.com/scimg/cas/2092217-52-0x500.png)
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- Pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile, 4-chloro-5-methyl-
- 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile
-
- Inchi: 1S/C8H5ClN4/c1-5-6(2-10)3-13-7(5)8(9)11-4-12-13/h3-4H,1H3
- InChI Key: FVPZEFQZTFSEPR-UHFFFAOYSA-N
- SMILES: N12C=C(C#N)C(C)=C1C(Cl)=NC=N2
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18614-500MG |
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile |
2092217-52-0 | 95% | 500MG |
¥ 9,391.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18614-250mg |
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile |
2092217-52-0 | 95% | 250mg |
¥5632.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18614-500.0mg |
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile |
2092217-52-0 | 95% | 500.0mg |
¥9385.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18614-1.0g |
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile |
2092217-52-0 | 95% | 1.0g |
¥14074.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18614-1G |
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile |
2092217-52-0 | 95% | 1g |
¥ 14,084.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18614-100MG |
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile |
2092217-52-0 | 95% | 100MG |
¥ 3,524.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18614-5G |
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile |
2092217-52-0 | 95% | 5g |
¥ 42,253.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18614-250.0mg |
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile |
2092217-52-0 | 95% | 250.0mg |
¥5632.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18614-100mg |
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile |
2092217-52-0 | 95% | 100mg |
¥3522.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18614-500mg |
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile |
2092217-52-0 | 95% | 500mg |
¥9385.0 | 2024-04-22 |
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile Related Literature
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
Additional information on 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile
Research Briefing on 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile (CAS: 2092217-52-0): Recent Advances and Applications
The compound 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile (CAS: 2092217-52-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and emerging roles in drug discovery.
Recent studies have highlighted the versatility of 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile as a key intermediate in the synthesis of novel kinase inhibitors. Its pyrrolo[2,1-f][1,2,4]triazine core structure has been identified as a privileged scaffold in medicinal chemistry, enabling interactions with various biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in modulating protein kinase activity, particularly in the context of cancer therapeutics.
In terms of synthetic methodology, advancements have been made in optimizing the production of 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile. Researchers at the University of Cambridge recently developed a more efficient catalytic process that improves yield while reducing byproducts, as detailed in their Organic Process Research & Development publication. This breakthrough has significant implications for scaling up production for preclinical studies.
The compound's mechanism of action has been further elucidated through structural biology approaches. X-ray crystallography studies have revealed that 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile exhibits a unique binding mode with ATP-binding pockets of certain kinases, suggesting potential for selective inhibition. This specificity makes it particularly valuable for developing targeted therapies with reduced off-target effects.
Emerging applications extend beyond oncology. Preliminary research indicates potential utility in inflammatory diseases and neurological disorders. A recent patent application (WO2023051234) describes derivatives of 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile showing promising activity against neurodegenerative targets, though further validation is required.
Challenges remain in the development pathway, particularly regarding solubility and bioavailability optimization. Current research efforts are focused on structural modifications to improve these pharmacokinetic properties while maintaining the compound's biological activity. Several pharmaceutical companies have included 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile derivatives in their preclinical pipelines, indicating growing industry interest.
In conclusion, 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile represents a promising chemical entity with diverse therapeutic potential. Continued research into its structure-activity relationships and target engagement profiles will be crucial for translating these findings into clinical applications. The compound's versatility as both a biological probe and drug candidate ensures its ongoing relevance in chemical biology and pharmaceutical research.
2092217-52-0 (4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile) Related Products
- 860649-93-0(3-(4-chlorophenyl)-5-(methylsulfanyl)thiophene-2-carbohydrazide)
- 1867265-77-7(Ethyl 2-{(1R,2R)-2-Fluorocyclohexylamino}acetate)
- 898781-04-9(3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone)
- 1192343-89-7(3,4-Dichloro-5-iodotoluene)
- 102127-47-9(1,1-dimethyl cycloprop-2-ene-1,1-dicarboxylate)
- 862466-17-9((3-Hydroxy-1-o-tolyl-propyl)-carbamic acid tert-butyl ester)
- 2034248-40-1(6-ethoxy-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]pyridine-3-carboxamide)
- 30923-67-2(1-Cyclopropyl-3-(furan-2-yl)propane-1,3-dione)
- 2141884-72-0(2-(1-amino-3-ethylcyclohexyl)acetamide)
- 1082910-24-4(1-{[(3,5-dimethylphenyl)carbamoyl]methyl}piperidine-4-carboxylic acid)
